molecular formula C12H16F3N5O2S B2937927 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1448121-94-5

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2937927
CAS RN: 1448121-94-5
M. Wt: 351.35
InChI Key: GBGOCNAJJKERGH-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H16F3N5O2S and its molecular weight is 351.35. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acaricide for Mite Control

Pyflubumide is primarily used as an acaricide to control mite populations. It is particularly effective against species belonging to the Tetranychus and Panonychus genera . The compound acts by inhibiting the mitochondrial electron transport system complex II, which is crucial for the survival of these pests.

Agricultural Use on Various Crops

The compound has been registered for use in Japan since 2015 for application on tea, fruits, vegetable crops, as well as flowers and ornamental plants . Its efficacy in protecting these plants from mite infestations makes it a valuable tool for farmers and horticulturists.

Inhibition of Mitochondrial Electron Transport

Pyflubumide’s mode of action involves the inhibition of complex II of the mitochondrial electron transport chain. This specific biochemical interaction can be studied to understand mitochondrial dynamics and to develop other compounds with similar or improved efficacy .

Environmental Fate and Ecotoxicity Studies

Environmental fate studies assess how Pyflubumide behaves in different environmental compartments, including its persistence and degradation. Ecotoxicity studies evaluate its impact on non-target organisms, providing crucial data for environmental risk assessments .

Human Health Implications

Research into Pyflubumide’s effects on human health is critical, especially concerning its reproductive and developmental impacts. Such studies are essential for establishing safe handling practices and exposure limits .

Pesticide Regulation and Policy Development

The regulatory status of Pyflubumide, including its approval and use under various national and international guidelines, is an important area of study. This informs policy development and the establishment of standards for pesticide use .

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial electron transport system complex II (succinic dehydrogenase complex) . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a proton gradient that drives ATP synthesis.

Mode of Action

The compound acts by inhibiting the mitochondrial electron transport system complex II . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the energy-dependent processes in the cell are compromised, leading to cell death.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the mitochondrial electron transport system complex II . This leads to a decrease in ATP production, disrupting energy-dependent cellular processes, and ultimately leading to cell death. The cellular effects would include energy depletion and disruption of normal cellular functions.

properties

IUPAC Name

1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O2S/c1-8-11(9(2)19(3)17-8)23(21,22)16-5-7-20-6-4-10(18-20)12(13,14)15/h4,6,16H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGOCNAJJKERGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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